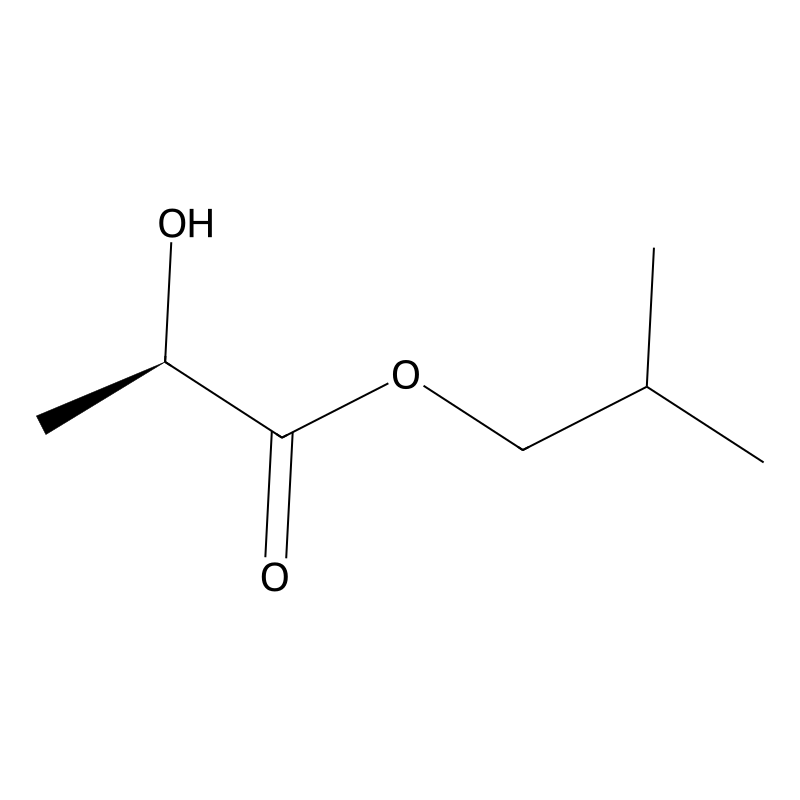

(+)-Isobutyl D-lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(+)-Isobutyl D-lactate (CAS 61597-96-4) is a highly pure chiral ester derived from D-lactic acid and isobutanol. Exhibiting a boiling point of 73 °C at 13 mmHg and an optical rotation of [α]20/D +15°, it serves a dual role in advanced chemical procurement . In pharmaceutical and fine chemical manufacturing, it acts as a critical chiral pool reagent and stereodirecting auxiliary, providing the unnatural (R)-stereocenter. In industrial formulations, it functions as a premium bio-based solvent, offering high lipophilicity, low toxicity, and a slow evaporation rate that makes it highly effective for stabilizing hydrophobic active ingredients in agrochemical emulsifiable concentrates (ECs) and high-performance coatings [1].

Substituting (+)-Isobutyl D-lactate with its natural enantiomer, Isobutyl L-lactate, is catastrophic in asymmetric synthesis, as it completely inverts the stereocenter of the target molecule, leading to the wrong enantiomer in downstream APIs . Furthermore, replacing it with shorter-chain analogs like Ethyl D-lactate compromises formulation performance; the isobutyl chain provides significantly greater steric bulk for chiral auxiliary selectivity and a much lower evaporation rate, which is necessary to prevent premature drying in inks or active ingredient precipitation in agrochemical sprays [1]. Finally, reverting to conventional petrochemical solvents like toluene sacrifices the compound’s ready biodegradability and VOC-compliant status, triggering stricter regulatory scrutiny under REACH and EPA guidelines [2].

Stereochemical Inversion vs. L-Lactate in Chiral Pool Synthesis

In stereospecific synthesis, the choice of lactate enantiomer directly dictates the chirality of the final product. (+)-Isobutyl D-lactate provides the unnatural (R)-configuration, which is essential for synthesizing D-amino acid derivatives and specific chiral APIs. Using Isobutyl L-lactate results in the (S)-configuration, yielding the opposite enantiomer .

| Evidence Dimension | Product Stereocenter Configuration |

| Target Compound Data | Yields (R)-configured downstream products (e.g., >98% ee for D-derivatives) |

| Comparator Or Baseline | Isobutyl L-lactate yields (S)-configured products |

| Quantified Difference | Complete stereochemical inversion (100% opposite enantiomer) |

| Conditions | Chiral pool synthesis and stereocenter inversion reactions |

Procurement must strictly specify the D-enantiomer when the synthetic route targets unnatural stereocenters, as the L-enantiomer cannot be substituted.

Evaporation Rate and Open Time vs. Ethyl D-Lactate

For applications in agrochemical emulsifiable concentrates (ECs) and industrial coatings, solvent volatility is a critical performance metric. (+)-Isobutyl D-lactate exhibits a significantly lower vapor pressure and higher boiling point (73 °C at 13 mmHg, extrapolating to ~182 °C at atmospheric pressure) compared to Ethyl D-lactate (bp ~154 °C at atmospheric pressure) [1]. This reduced volatility extends the open time of formulations, preventing the premature crystallization of active ingredients during application.

| Evidence Dimension | Volatility and Boiling Point |

| Target Compound Data | Isobutyl D-lactate (bp ~182 °C atm) |

| Comparator Or Baseline | Ethyl D-lactate (bp ~154 °C atm) |

| Quantified Difference | ~28 °C higher atmospheric boiling point, resulting in a substantially slower evaporation rate |

| Conditions | Agrochemical spraying and industrial coating applications |

Formulators should select the isobutyl ester over the ethyl ester when extended working times and reduced VOC emissions are required.

Steric Shielding in Chiral Auxiliaries vs. Methyl/Ethyl Esters

When used as a chiral auxiliary in asymmetric reactions, the size of the ester alkyl group heavily influences diastereoselectivity. The branched isobutyl group of (+)-Isobutyl D-lactate provides greater steric shielding compared to linear or smaller esters like Methyl or Ethyl D-lactate, effectively blocking one face of the reactive intermediate and driving higher diastereomeric excess (de) .

| Evidence Dimension | Diastereomeric Excess (de) in auxiliary-controlled reactions |

| Target Compound Data | Branched isobutyl group maximizes steric hindrance |

| Comparator Or Baseline | Methyl or Ethyl D-lactate (smaller, linear/unbranched groups) |

| Quantified Difference | Enhanced facial selectivity and higher de% for the isobutyl derivative |

| Conditions | Asymmetric synthesis using lactate-derived auxiliaries |

Process chemists should procure the isobutyl ester to maximize stereochemical yield and minimize the cost of separating unwanted diastereomers.

Environmental and Regulatory Profile vs. Petrochemical Solvents

As regulatory pressures mount against traditional solvents like toluene, (+)-Isobutyl D-lactate offers a high-solvency, bio-based alternative. Derived from renewable D-lactic acid, it is readily biodegradable and features a low toxicity profile [1]. Unlike toluene, which is subject to strict VOC and exposure limits, Isobutyl D-lactate allows formulators to achieve effective dispersion of hydrophobic compounds while maintaining compliance with green chemistry standards.

| Evidence Dimension | Bio-based content and Regulatory Status |

| Target Compound Data | 100% renewable origin, readily biodegradable, VOC-compliant |

| Comparator Or Baseline | Toluene / NMP (0% renewable, high toxicity, strict VOC limits) |

| Quantified Difference | Elimination of petrochemical SVHC (Substances of Very High Concern) risks |

| Conditions | Industrial solvent replacement in agrochemicals and coatings |

Purchasing this compound allows manufacturers to future-proof their formulations against tightening environmental regulations without sacrificing solvency.

Chiral Pool Synthesis of Unnatural APIs

Because it provides the specific (R)-stereocenter, (+)-Isobutyl D-lactate is the required starting material for synthesizing pharmaceuticals and fine chemicals that depend on unnatural D-lactic acid derivatives. Its use ensures high enantiomeric purity in the final active pharmaceutical ingredients, directly applying the stereochemical control established against L-lactate .

Agrochemical Emulsifiable Concentrates (ECs)

Leveraging its slow evaporation rate and high lipophilicity compared to ethyl lactate, (+)-Isobutyl D-lactate functions as a highly effective green solvent for agrochemical formulations. It effectively dissolves hydrophobic pesticides, while its low volatility prevents the active ingredients from crystallizing too quickly after spraying [1].

High-Diastereoselectivity Chiral Auxiliaries

In complex asymmetric syntheses, the isobutyl group provides critical steric bulk. By converting (+)-Isobutyl D-lactate into a chiral auxiliary, chemists can achieve higher diastereoselectivity in enolate alkylations and cycloadditions compared to using standard methyl or ethyl lactate auxiliaries .

VOC-Compliant Industrial Inks and Coatings

For industrial printing and architectural coatings that require extended open times, (+)-Isobutyl D-lactate serves as a highly functional co-solvent. By replacing toxic petrochemicals like toluene, it reduces overall VOC emissions while maintaining the necessary solvency for film formation [2].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

Explore Compound Types